Cas no 1806396-29-1 (2-Ethoxy-3-propionylmandelic acid)
2-Ethoxy-3-propionylmandelic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Ethoxy-3-propionylmandelic acid
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- Inchi: 1S/C13H16O5/c1-3-10(14)8-6-5-7-9(11(15)13(16)17)12(8)18-4-2/h5-7,11,15H,3-4H2,1-2H3,(H,16,17)
- InChI Key: PFNLNUCLXYWIFQ-UHFFFAOYSA-N
- SMILES: O(CC)C1C(C(CC)=O)=CC=CC=1C(C(=O)O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 302
- XLogP3: 1.3
- Topological Polar Surface Area: 83.8
2-Ethoxy-3-propionylmandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015025666-250mg |
2-Ethoxy-3-propionylmandelic acid |
1806396-29-1 | 97% | 250mg |
480.00 USD | 2021-06-18 | |
| Alichem | A015025666-500mg |
2-Ethoxy-3-propionylmandelic acid |
1806396-29-1 | 97% | 500mg |
798.70 USD | 2021-06-18 | |
| Alichem | A015025666-1g |
2-Ethoxy-3-propionylmandelic acid |
1806396-29-1 | 97% | 1g |
1,519.80 USD | 2021-06-18 |
2-Ethoxy-3-propionylmandelic acid Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 2-Ethoxy-3-propionylmandelic acid
Comprehensive Guide to 2-Ethoxy-3-propionylmandelic acid (CAS No. 1806396-29-1): Properties, Applications, and Industry Insights
In the ever-evolving landscape of organic chemistry and pharmaceutical intermediates, 2-Ethoxy-3-propionylmandelic acid (CAS 1806396-29-1) has emerged as a compound of significant interest. This mandelic acid derivative combines unique structural features with versatile reactivity, making it valuable for synthetic applications. Researchers and manufacturers are increasingly exploring its potential in drug development, particularly for designing chiral building blocks and bioactive molecules.
The molecular structure of 2-Ethoxy-3-propionylmandelic acid incorporates both ethoxy and propionyl functional groups, which contribute to its distinctive chemical behavior. These moieties enable selective modifications, a feature highly sought after in asymmetric synthesis and medicinal chemistry. Recent studies highlight its utility in creating enantiomerically pure compounds, addressing growing demand for stereoselective pharmaceuticals in treating metabolic disorders and neurological conditions.
From an industrial perspective, synthesis optimization of CAS 1806396-29-1 has become a focal point. Advanced green chemistry approaches are being applied to improve yield while minimizing environmental impact—a response to global sustainability initiatives. The compound's solubility profile in polar aprotic solvents like DMSO and acetonitrile makes it particularly compatible with modern continuous flow chemistry systems, aligning with Pharma 4.0 automation trends.
Analytical characterization of this ethoxy-substituted mandelate reveals interesting physicochemical properties. HPLC methods with chiral stationary phases effectively separate its enantiomers, crucial for quality control in API manufacturing. Thermal analysis shows stability up to 150°C, suggesting compatibility with standard lyophilization processes—an important consideration for pharmaceutical formulation development.
The structure-activity relationship (SAR) studies of 2-Ethoxy-3-propionylmandelic acid derivatives demonstrate promising interactions with biological targets. Computational chemistry models predict favorable molecular docking with enzymes involved in neurotransmitter regulation, sparking research into potential CNS applications. These findings correlate with increasing PubMed citations for modified mandelic acids in neuropharmacology.
Regulatory aspects of CAS 1806396-29-1 comply with major pharmacopeial standards, facilitating its adoption in global markets. Documentation includes comprehensive ICH stability testing data and genotoxicity screening results—key requirements for preclinical development. The compound's non-hygroscopic nature simplifies storage and handling compared to analogous carboxylate derivatives.
Emerging applications extend beyond pharmaceuticals. The flavor and fragrance industry evaluates certain esters of this acid as potential aroma precursors, while material scientists investigate its metal-chelating properties for catalytic systems. Such diversification mirrors the broader trend of multipurpose fine chemicals in specialty chemistry sectors.
Supply chain dynamics for this intermediate reflect shifting patterns in high-purity chemical distribution. With major producers concentrated in Asia and Europe, recent emphasis on regional sourcing strategies has influenced procurement approaches. Analytical certificates now routinely include residual solvent analysis by GC-MS, addressing stringent impurity control requirements.
Technological advancements in process analytical technology (PAT) have enabled real-time monitoring of 2-Ethoxy-3-propionylmandelic acid synthesis. Raman spectroscopy proves particularly effective for tracking the propionylation reaction progress, reducing batch variability—a critical factor in quality-by-design (QbD) frameworks adopted by leading CDMOs.
Future research directions may explore enzymatic resolution methods for this chiral compound, building upon successful applications with similar α-hydroxy acids. The growing emphasis on biocatalysis in industrial chemistry suggests potential for more sustainable production routes. Additionally, its possible role in prodrug design warrants investigation given the acid's balanced lipophilicity profile.
For researchers specifying CAS 1806396-29-1 in their work, proper structure verification via 2D NMR (HSQC, HMBC) is recommended due to possible isomeric impurities. Contemporary literature describes improved crystallization protocols using anti-solvent techniques, achieving >99.5% purity—essential for regulatory submissions in pharmaceutical applications.
The environmental fate of this compound has been evaluated through OECD guideline testing, showing favorable biodegradation kinetics under aerobic conditions. This ecological profile supports its selection over persistent alternatives in green chemistry initiatives, particularly for manufacturers pursuing ISO 14001 certification.
In analytical method development, the ionization efficiency of 2-Ethoxy-3-propionylmandelic acid in LC-MS systems has been systematically studied. Negative ion mode typically provides superior sensitivity due to the carboxylic acid group, though adduct formation with ammonium acetate enhances detection in positive mode—valuable knowledge for trace analysis in biological matrices.
Patent landscape analysis reveals growing intellectual property activity surrounding derivatives of this compound, particularly in controlled-release formulations and combination therapies. This reflects broader industry trends toward drug delivery optimization and synergistic pharmacotherapy approaches.
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